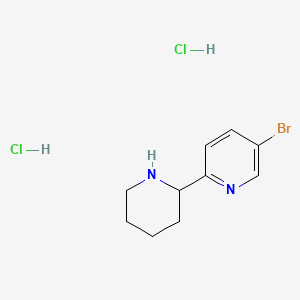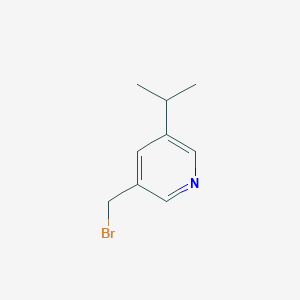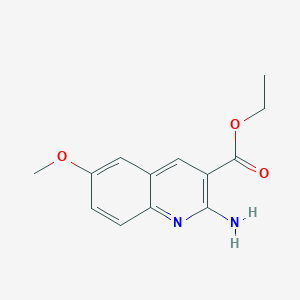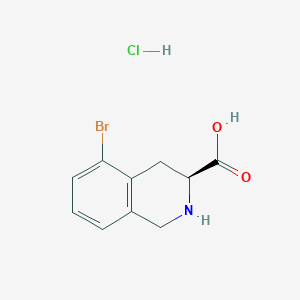
3-Iodo-4-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C₆H₅IN₂O₂ It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitropyridine typically involves the nitration of 4-methylpyridine followed by iodination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, which introduce the nitro group at the 5-position of the pyridine ring. Subsequently, the iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or lithium piperidide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various substituents replacing the iodine atom.
Reduction: 3-Iodo-4-methyl-5-aminopyridine.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
3-Iodo-4-methyl-5-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-methyl-5-nitropyridine involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-4-methylpyridine: Lacks the nitro group, resulting in different reactivity.
4-Methyl-5-nitropyridine: Lacks the iodine atom, affecting its ability to undergo substitution reactions.
3-Iodo-5-nitropyridine: Similar structure but without the methyl group, leading to different steric and electronic properties.
Uniqueness
3-Iodo-4-methyl-5-nitropyridine is unique due to the presence of both the nitro and iodine substituents on the pyridine ring
Propiedades
Fórmula molecular |
C6H5IN2O2 |
|---|---|
Peso molecular |
264.02 g/mol |
Nombre IUPAC |
3-iodo-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5IN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 |
Clave InChI |
BFRDFFSBTQDJNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















